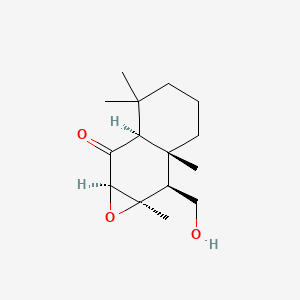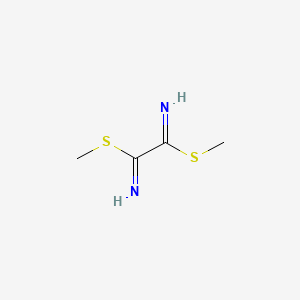
Dimethyl ethanediimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ethanediimidothioate is an organic compound characterized by the presence of two methyl groups attached to an ethanediimidothioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ethanediimidothioate typically involves the reaction of ethanediimidothioate with methylating agents under controlled conditions. One common method is the reaction of ethanediimidothioate with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor system. This method involves the continuous addition of ethanediimidothioate and dimethyl sulfate into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl ethanediimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediimidothioate derivatives.
Applications De Recherche Scientifique
Dimethyl ethanediimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of dimethyl ethanediimidothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated through the formation of thioether linkages, which can disrupt the normal function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ether: A simple ether with similar methyl groups but lacks the ethanediimidothioate backbone.
Dimethyl sulfoxide: Contains a sulfur atom but differs in its oxidation state and functional groups.
Dimethyl sulfide: Similar in containing sulfur but lacks the imidothioate structure.
Uniqueness
Dimethyl ethanediimidothioate is unique due to its specific combination of methyl groups and the ethanediimidothioate backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
79844-63-6 |
|---|---|
Formule moléculaire |
C4H8N2S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
dimethyl ethanediimidothioate |
InChI |
InChI=1S/C4H8N2S2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3 |
Clé InChI |
LPDOYVVHGBRFDT-UHFFFAOYSA-N |
SMILES canonique |
CSC(=N)C(=N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)

![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
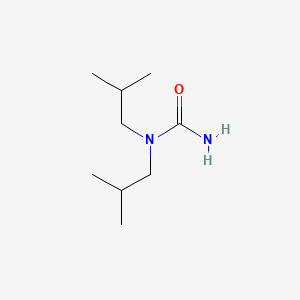
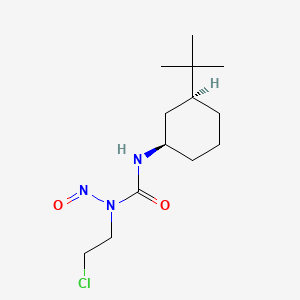
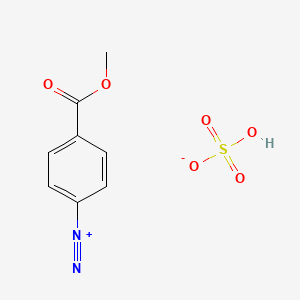
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
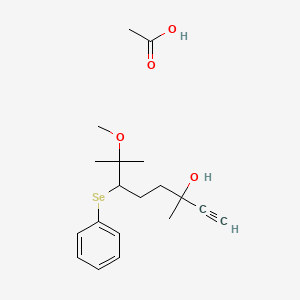
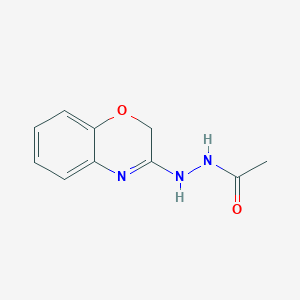
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

